An In-Depth Technical Guide on the Physicochemical Properties of 5,6-Dimethylpicolinonitrile
An In-Depth Technical Guide on the Physicochemical Properties of 5,6-Dimethylpicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5,6-Dimethylpicolinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document collates available data on its structural, physical, and spectral characteristics, alongside detailed experimental protocols for the determination of these properties.
Core Physicochemical Properties
5,6-Dimethylpicolinonitrile, with the CAS number 59146-67-7, possesses a molecular formula of C₈H₈N₂ and a molecular weight of 132.16 g/mol .[1] While specific experimental values for some properties are not widely published, this guide provides predicted data and established analytical methodologies.
Table 1: Summary of Physicochemical Data for 5,6-Dimethylpicolinonitrile
| Property | Value | Source/Method |
| Molecular Formula | C₈H₈N₂ | - |
| Molecular Weight | 132.16 g/mol | [1] |
| Melting Point | Not available in literature. | See Experimental Protocol 1 |
| Boiling Point | 262.0 ± 35.0 °C at 760 mmHg (for 5,6-Dimethylnicotinonitrile) | Predicted |
| Solubility | Insoluble in water. Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and chloroform. | Inferred from structural analogs |
Spectral Analysis
Table 2: Predicted Spectroscopic Data for 5,6-Dimethylpicolinonitrile
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to aromatic protons and two distinct methyl groups. |
| ¹³C NMR | Resonances for aromatic carbons, methyl carbons, and the nitrile carbon (typically in the 115-125 ppm range).[2][3] |
| FTIR (cm⁻¹) | Characteristic nitrile (C≡N) stretching vibration around 2220-2260 cm⁻¹, C-H stretching of methyl groups, and aromatic C=C and C-N stretching vibrations.[4] |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) corresponding to the molecular weight. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the pyridine ring. |
Experimental Protocols
To facilitate further research and validation of the properties of 5,6-Dimethylpicolinonitrile, the following detailed experimental protocols are provided.
Experimental Protocol 1: Determination of Melting Point
Objective: To determine the melting point of 5,6-Dimethylpicolinonitrile using a standard capillary method.
Apparatus:
-
Melting point apparatus (e.g., DigiMelt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the 5,6-Dimethylpicolinonitrile sample is pure and dry. If necessary, recrystallize the compound from a suitable solvent and dry under vacuum.
-
Finely powder a small amount of the sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate (e.g., 10-20°C/min) to quickly determine an approximate melting range.
-
Allow the apparatus to cool.
-
Using a new sample, heat to a temperature approximately 20°C below the estimated melting point.
-
Reduce the heating rate to 1-2°C/min to allow for accurate observation.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[5]
-
The procedure should be repeated at least twice, and the average melting point range should be reported.
Experimental Protocol 2: Determination of Solubility
Objective: To quantitatively determine the solubility of 5,6-Dimethylpicolinonitrile in various solvents (e.g., water, ethanol, DMSO, chloroform) at a specific temperature.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of 5,6-Dimethylpicolinonitrile to a series of vials, each containing a known volume of a specific solvent.
-
Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed in the bath for a short period to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and filter it through a syringe filter (0.45 µm) into a clean vial to remove any suspended particles.
-
Dilute the saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Quantify the concentration of 5,6-Dimethylpicolinonitrile in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method against a standard calibration curve.[6][7]
-
Calculate the original solubility in the solvent in units such as mg/mL or mol/L.
Experimental Protocol 3: Spectroscopic Analysis
Objective: To obtain ¹H NMR, ¹³C NMR, FTIR, and Mass Spectra for 5,6-Dimethylpicolinonitrile.
¹H and ¹³C NMR Spectroscopy:
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[8]
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Assign the peaks based on their chemical shifts, integration (for ¹H NMR), and coupling patterns.[9][10]
FTIR Spectroscopy:
-
Prepare the sample using an appropriate method (e.g., KBr pellet, thin film, or Attenuated Total Reflectance - ATR).
-
Obtain the spectrum using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.[11]
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[4]
Mass Spectrometry:
-
Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography.
-
Obtain the electron ionization (EI) mass spectrum.
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.[12]
Synthesis Workflow
A potential synthetic route to 5,6-Dimethylpicolinonitrile can be conceptualized starting from a commercially available dimethylpyridine derivative. The following diagram illustrates a logical workflow for such a synthesis.
Caption: A proposed synthetic workflow for 5,6-Dimethylpicolinonitrile.
Potential Signaling Pathway Involvement
While specific biological activities of 5,6-Dimethylpicolinonitrile are not extensively documented, substituted picolinonitrile and pyridine derivatives are known to interact with various cellular signaling pathways. For instance, some pyridine-containing compounds have been investigated as inhibitors of protein kinases, which are key regulators of cell signaling.[13] A hypothetical interaction is depicted below.
Caption: Hypothetical inhibition of an RTK signaling pathway by 5,6-Dimethylpicolinonitrile.
References
- 1. 59146-67-7|5,6-Dimethylpicolinonitrile|BLD Pharm [bldpharm.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. FTIR [terpconnect.umd.edu]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Assignment of 1H-NMR spectra [chem.ch.huji.ac.il]
- 10. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 11. mdpi.com [mdpi.com]
- 12. uni-saarland.de [uni-saarland.de]
- 13. researchgate.net [researchgate.net]


